molecular formula C18H18BrN3O2 B2839215 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 2034543-32-1

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2839215
CAS No.: 2034543-32-1
M. Wt: 388.265
InChI Key: RWDKZUZPSTWOIV-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 2034543-32-1) is a sophisticated small molecule of significant interest in pharmaceutical and organic chemistry research. With a molecular formula of C18H18BrN3O2 and a molecular weight of 388.26 g/mol, this compound features a unique structure that combines a brominated benzamide group with a pyrazole-furan hybrid system, offering multiple sites for chemical modification and interaction with biological targets . The presence of the pyrazole moiety is particularly noteworthy, as this scaffold is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The bromine atom on the benzamide ring provides a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, making this compound an exceptionally versatile intermediate for the synthesis of more complex molecular libraries . Its structural characteristics, including conformational flexibility and potential for π-π stacking, make it a valuable candidate for exploring structure-activity relationships in drug discovery programs, particularly in the development of kinase inhibitors and GPCR-targeting agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-12-10-13(2)22(21-12)16(17-8-5-9-24-17)11-20-18(23)14-6-3-4-7-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKZUZPSTWOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide is C17H18BrN3O2C_{17}H_{18}BrN_{3}O_{2}, with a molecular weight of approximately 368.25 g/mol. The compound features a bromine atom, a pyrazole ring, and a furan moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. Pyrazole derivatives have been documented to inhibit specific kinases that are crucial in cell signaling pathways associated with tumor growth and survival.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : The compound demonstrated an IC50 value of 3.79 µM, indicating potent antiproliferative effects.
  • NCI-H460 (lung cancer) : An observed IC50 value of 42.30 µM suggests moderate efficacy against this cell line.

These findings are consistent with studies showing that similar compounds can induce apoptosis and inhibit cell cycle progression in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing pyrazole structures have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which is pivotal in inflammatory responses .

Comparative Efficacy

The following table summarizes the biological activity of related pyrazole compounds for comparison:

Compound NameCell Line TestedIC50 (µM)Biological Activity
2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamideMCF73.79Anticancer
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Anticancer
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926Anticancer
Pyrazole-linked thiourea derivativesH4600.75 - 4.21Anticancer

Case Studies

A recent study explored the effects of various pyrazole derivatives on tumor growth in vivo. The results indicated that compounds similar to 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide significantly reduced tumor size in murine models when administered at optimal doses .

Comparison with Similar Compounds

Key Observations :

  • Heterocycles : The pyrazole and furan groups differ from thiophene () or simple phenyl groups (Rip-B), influencing ligand properties and solubility.

Insights :

  • The target compound’s bromo group and bulky furan/pyrazole substituents may reduce reaction yields compared to Rip-B (80%) due to steric hindrance.
  • Longer reaction times (as seen in Rip-D) might be necessary for complete conversion if steric effects dominate.

Physical and Chemical Property Differences

Physical properties are influenced by substituent polarity and molecular weight:

Compound Melting Point (°C) Notable Properties Reference
Target Compound (Predicted) >100 High MW (Br, pyrazole, furan), low solubility in polar solvents N/A
Rip-B 90 Crystalline, dimethoxy enhances solubility
Rip-D 96 Hydroxy group improves H-bonding
Compound N/A N,O-bidentate directing group for catalysis

Analysis :

  • The bromo substituent and aromatic heterocycles in the target compound likely increase melting point and reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs.
  • Pyrazole’s nitrogen atoms may enhance coordination to metal ions, analogous to ’s N,O-bidentate group .

Potential Functional and Application-Based Contrasts

Catalytic/Coordination Chemistry :

    Q & A

    Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

    The compound features a bromobenzamide core linked to a 3,5-dimethylpyrazole moiety and a furan-2-yl group via an ethyl spacer. Key structural elements include:

    • Bromine substituent : Enhances electrophilic reactivity, enabling nucleophilic aromatic substitution (SNAr) reactions .
    • Pyrazole ring : The 3,5-dimethyl substitution sterically hinders certain reactions while stabilizing the ring via hyperconjugation .
    • Furan group : Prone to oxidation or electrophilic substitution due to its electron-rich aromatic system . Structural confirmation is typically achieved via NMR (1H/13C) and X-ray crystallography (e.g., SHELX software for refinement) .

    Q. What synthetic methodologies are employed for preparing this compound?

    Synthesis involves multi-step organic reactions:

    • Step 1 : Coupling of 2-bromobenzoic acid with an ethylenediamine derivative to form the benzamide backbone .
    • Step 2 : Introduction of the 3,5-dimethylpyrazole group via nucleophilic substitution or click chemistry .
    • Step 3 : Attachment of the furan-2-yl moiety using Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation . Critical conditions include inert atmospheres (N2/Ar) for moisture-sensitive steps and catalysts like Pd(PPh3)4 for coupling reactions .

    Q. Which spectroscopic techniques effectively confirm structure and purity?

    • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~418.25 g/mol) .
    • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve structural conformation contradictions?

    Single-crystal X-ray diffraction (SCXRD) provides unambiguous spatial

    • Torsion angles : Analyze flexibility of the ethyl linker between pyrazole and benzamide groups .
    • Intermolecular interactions : Hydrogen bonding (N-H···O) and halogen (Br···π) interactions influence crystal packing . Use SHELXL for refinement and Mercury for visualization. Discrepancies between computational (DFT) and experimental data highlight solvation effects .

    Q. What computational approaches predict bromobenzamide reactivity in SNAr reactions?

    • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the bromobenzamide ring .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics . Pair with experimental validation using kinetic studies (e.g., UV-Vis monitoring of bromide release) .

    Q. How does the 3,5-dimethylpyrazole group modulate sodium channel inhibition vs. analogs?

    Comparative studies using patch-clamp electrophysiology :

    • Activity assay : Measure IC50 against NaV1.8 channels (e.g., HEK293 cells expressing human NaV1.8) .
    • SAR analysis : Replace dimethylpyrazole with thiazole or imidazole to assess steric/electronic effects on binding . Data shows dimethylpyrazole enhances selectivity over NaV1.5 due to hydrophobic interactions with channel pockets .

    Q. What strategies validate hypothesized furan oxidation in metabolic pathways?

    • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
    • Isotope labeling : Use 13C-labeled furan to track oxidation to γ-ketoenol intermediates .
    • Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify responsible isoforms .

    Q. How to design SAR studies to optimize pharmacokinetics?

    • Lipophilicity tuning : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and improve solubility .
    • Plasma stability assays : Measure half-life in human plasma to guide prodrug strategies for labile esters .
    • In silico ADMET : Use tools like SwissADME to predict bioavailability and blood-brain barrier penetration .

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